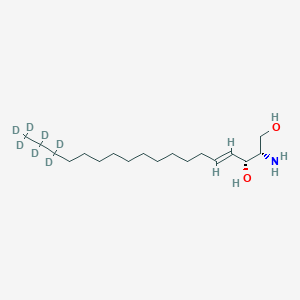
D-erythro-sphingosine-d7
Vue d'ensemble
Description
La Sphingosine-d7 (d18:1) est une forme deutérée de la sphingosine, une molécule lipidique bio-active qui joue un rôle crucial dans la signalisation cellulaire et le métabolisme. La forme deutérée, Sphingosine-d7, est souvent utilisée comme étalon interne en spectrométrie de masse pour quantifier les niveaux de sphingosine dans les échantillons biologiques .
Mécanisme D'action
Target of Action
D-erythro-sphingosine-d7, also known as sphingosine-d7, primarily targets protein kinase C (PKC) and p32-kinase . It also interacts with phospholipases , ion channels , cannabinoid receptor type 1 (CB-1) receptors , and steroidogenic factor 1 (SF-1) receptors . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Mode of Action
Sphingosine-d7 acts as a potent activator of p32-kinase, with an EC50 of 8 μM . It also inhibits protein kinase C (PKC) . Furthermore, it has the ability to regulate the activities of phospholipases, protein kinases, ion channels, CB-1 receptors, and SF-1 receptors . This regulation leads to changes in cell signaling and function.
Biochemical Pathways
Sphingosine-d7 is involved in the sphingolipid metabolism pathway . It acts as a precursor for ceramide synthesis . Ceramides, in turn, are key components of sphingolipids, which are essential for cell structure and function. Sphingosine-d7 can also be converted to sphingosine-1-phosphate , a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
It’s also known that sphingosine-d7 can be used as an internal standard in liquid chromatography–tandem mass spectrometry for quantitative analysis of sphingolipids in biological samples .
Result of Action
The action of sphingosine-d7 leads to various molecular and cellular effects. It negatively regulates cell proliferation and induces apoptosis . The regulation of activities of various proteins and receptors by sphingosine-d7 can lead to changes in cell signaling and function . Furthermore, the conversion of sphingosine-d7 to ceramide and sphingosine-1-phosphate can impact cell structure and function .
Action Environment
The action, efficacy, and stability of sphingosine-d7 can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Additionally, the presence of other lipids and compounds in the cellular environment can influence its action and efficacy . For example, the presence of certain fatty acids can lead to the formation of specific ceramide species .
Analyse Biochimique
Biochemical Properties
D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Sphingosine-d7 (d18:1) implique généralement l'incorporation d'atomes de deutérium dans la molécule de sphingosine. Cela peut être réalisé par le biais de diverses voies de synthèse, y compris l'utilisation de réactifs et de catalyseurs deutérés. Une méthode courante implique l'hydrogénation de précurseurs de la sphingosine en présence de gaz deutérium, ce qui entraîne l'incorporation sélective d'atomes de deutérium à des positions spécifiques .
Méthodes de production industrielle
La production industrielle de Sphingosine-d7 (d18:1) implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement plusieurs étapes de purification, telles que la chromatographie et la cristallisation, pour isoler le produit deutéré des autres sous-produits et impuretés .
Analyse Des Réactions Chimiques
Types de réactions
La Sphingosine-d7 (d18:1) subit diverses réactions chimiques, notamment :
Phosphorylation : La sphingosine est phosphorylée par les kinases de la sphingosine pour produire du sphingosine-1-phosphate.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Phosphorylation : Les kinases de la sphingosine, telles que SPHK1 et SPHK2, sont utilisées pour catalyser la réaction de phosphorylation.
Acylation : Les molécules de acyl-CoA gras sont utilisées comme donneurs d'acyles en présence d'enzymes acyltransférases.
Principaux produits formés
Sphingosine-1-phosphate : Formé par phosphorylation.
Céramides : Formés par acylation.
Applications de recherche scientifique
La Sphingosine-d7 (d18:1) possède un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
La Sphingosine-d7 (d18:1) exerce ses effets par le biais de diverses cibles moléculaires et voies :
Inhibition de la protéine kinase C : La sphingosine inhibe la protéine kinase C, un régulateur clé de la croissance et de la différenciation cellulaires.
Activation de la phospholipase D : La sphingosine active la phospholipase D, qui joue un rôle dans le métabolisme des lipides membranaires.
Signalisation du sphingosine-1-phosphate : La phosphorylation de la sphingosine en sphingosine-1-phosphate active les récepteurs du sphingosine-1-phosphate, ce qui conduit à des événements de signalisation en aval qui régulent la survie cellulaire, la migration et l'angiogenèse.
Applications De Recherche Scientifique
Sphingosine-d7 (d18:1) has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Composés similaires
Sphinganine (d180) : Un analogue saturé de la sphingosine, dépourvu de la double liaison dans le squelette de la sphingosine.
Sphingosine-1-phosphate (d181) : La forme phosphorylée de la sphingosine, impliquée dans de nombreuses voies de signalisation.
Céramides (d181/180) : Dérivés acylés de la sphingosine, essentiels pour maintenir l'intégrité de la membrane cellulaire.
Unicité
La Sphingosine-d7 (d18:1) est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour l'analyse par spectrométrie de masse. L'incorporation d'atomes de deutérium améliore la précision et la précision des mesures quantitatives, ce qui en fait un outil précieux dans la recherche lipidomique .
Propriétés
IUPAC Name |
(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-AVMMVCTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
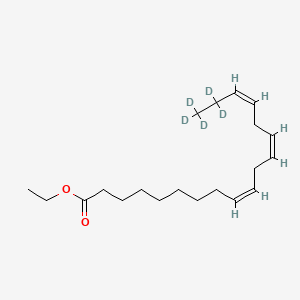
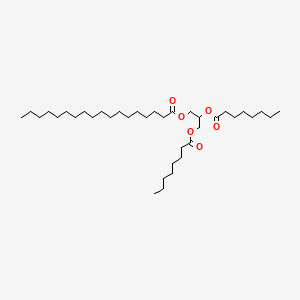
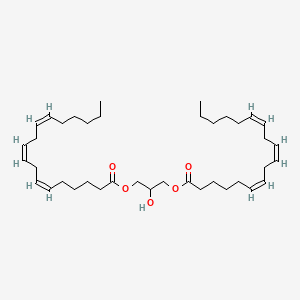
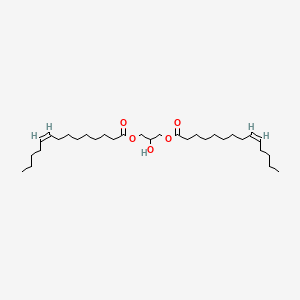

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)


![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
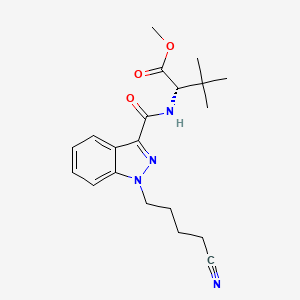
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

